

## TPN171: A Technical Overview of a Novel PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide on the Discovery, Development, and Clinical Profile of **TPN171** for Researchers and Drug Development Professionals.

#### Introduction

**TPN171** is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction (ED).[1][2] Jointly developed by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, and Vigonvita Life Sciences Co., Ltd., **TPN171** emerged from a research program focused on identifying new, highly efficient, and low-toxicity PDE5 inhibitors.[3] The discovery process was initiated by exploring flavonoids with high PDE5 inhibitory activity from the traditional Chinese medicine Epimedium.[4] Through a pharmacokinetics-driven optimization of a series of 4(3H)-pyrimidinones, **TPN171** was identified as a clinical candidate with improved pharmacokinetic properties compared to its predecessors, aiming for once-daily oral administration.[5][6]

#### **Mechanism of Action: PDE5 Inhibition**

**TPN171** exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is a key component of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[7] In conditions like PAH, upregulation of PDE5 in the lungs leads to rapid degradation of cGMP.[7] By inhibiting PDE5, **TPN171** increases intracellular levels of cGMP, leading to vasodilation of the pulmonary arteries and a reduction in pulmonary vascular resistance.[5]





Click to download full resolution via product page

Figure 1: TPN171 Signaling Pathway

# Preclinical Development In Vitro Pharmacology

**TPN171** has demonstrated potent inhibitory activity against PDE5 in vitro. Comparative studies have shown its superior potency over existing PDE5 inhibitors, sildenafil and tadalafil.[3][4]



| Compound                                          | PDE5 IC50 (nM) |  |
|---------------------------------------------------|----------------|--|
| TPN171                                            | 0.62           |  |
| Sildenafil                                        | 4.31           |  |
| Tadalafil                                         | 2.35           |  |
| Table 1: In Vitro PDE5 Inhibitory Activity.[3][4] |                |  |

Furthermore, **TPN171** exhibits favorable selectivity for PDE5 over other phosphodiesterase isoforms, which is crucial for minimizing off-target side effects.[3][4]

| Compound                                      | Selectivity (PDE5 vs.<br>PDE6) | Selectivity (PDE5 vs.<br>PDE11) |
|-----------------------------------------------|--------------------------------|---------------------------------|
| TPN171                                        | 32-fold                        | 1610-fold                       |
| Sildenafil                                    | 8-fold                         | -                               |
| Tadalafil                                     | -                              | 9-fold                          |
| Table 2: Selectivity Profile of TPN171.[3][4] |                                |                                 |

#### In Vivo Pharmacology

In a rat model of monocrotaline-induced pulmonary arterial hypertension, oral administration of **TPN171** was shown to significantly reduce the mean pulmonary artery pressure. The effective dose of **TPN171** was much lower than that of sildenafil, and it exhibited a longer-lasting effect. [3][5][6]

### **Clinical Development**

**TPN171** has undergone several clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.

#### **Phase I Studies**



A Phase I study in healthy subjects, comprised of single ascending-dose, food-effect, and multiple ascending-dose parts, established the initial safety and pharmacokinetic profile of **TPN171**H (the hydrochloride form of **TPN171**).[8][9]

| Parameter | Value        |
|-----------|--------------|
| Tmax (h)  | 0.667        |
| t1/2 (h)  | 8.02 - 10.88 |

Table 3: Key Pharmacokinetic Parameters of TPN171 in Healthy Volunteers (Single Dose).[3] [8]

The study found that **TPN171** was rapidly absorbed, and its exposure (AUC and Cmax) was linear within the 5-30 mg dose range.[8] Administration with food was found to decrease the maximum plasma concentration (Cmax) and prolong the time to reach it (Tmax), but it did not affect the total exposure (AUC).[8] A slight accumulation was observed upon repeated dosing. [8]

Studies have also been conducted in specific populations, including individuals with renal and hepatic impairment. In subjects with severe renal impairment, the elimination half-life was prolonged, and clearance was decreased.[10] Similarly, in patients with mild-to-moderate hepatic impairment, **TPN171** exposure was increased.[11]

#### Phase II and III Studies

**TPN171** has progressed to Phase II clinical trials for pulmonary arterial hypertension (NCT04483115) and a Phase III study for erectile dysfunction (NCT05188989) in China.[3]





Click to download full resolution via product page

Figure 2: Representative Clinical Trial Workflow

#### **Metabolism and Pharmacokinetics**

A human mass balance study using radiolabeled [14C]**TPN171** provided detailed insights into its absorption, metabolism, and excretion.[3][4] Following a single 10 mg oral dose, **TPN171** was rapidly absorbed.[4] The drug is extensively metabolized in humans, with 22 metabolites detected in plasma, urine, and feces.[3][4]



The main metabolic pathways include mono-oxidation (hydroxylation and N-oxidation), dehydrogenation, N-dealkylation, O-dealkylation, amide hydrolysis, glucuronidation, and acetylation.[3][12] The primary enzyme responsible for the oxidative metabolism of **TPN171** is Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP2E1 and CYP2D6.[3][12] A major metabolite in human plasma is a glucuronide of O-dealkylated **TPN171**.[3][4]

Excretion of the administered radioactivity was nearly complete within 216 hours, with approximately 46.61% recovered in urine and 48.60% in feces.[3][4]



Click to download full resolution via product page

Figure 3: Metabolic Pathways of TPN171

## Experimental Protocols In Vitro PDE5 Inhibition Assay

The inhibitory activity of **TPN171** against PDE5 is determined using a standard in vitro assay. While the specific protocol for **TPN171** is not detailed in the provided results, a general



methodology involves incubating the purified PDE5 enzyme with its substrate, cGMP, in the presence of varying concentrations of the inhibitor (**TPN171**). The amount of remaining cGMP or the product, 5'-GMP, is then quantified to determine the inhibitor's IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.

### **Animal Model of Pulmonary Arterial Hypertension**

The efficacy of **TPN171** in an animal model of PAH was assessed in rats. A common method involves inducing PAH in rats by a single subcutaneous injection of monocrotaline. After a period to allow for the development of PAH, the animals are treated with **TPN171** or a vehicle control. The primary endpoint is the measurement of mean pulmonary artery pressure, which is typically assessed via right heart catheterization.

### **Human Pharmacokinetic Study**

A representative human pharmacokinetic study was a single-center, single-dose, open-label study in healthy male volunteers.[4]

- Participants: Healthy adult males.
- Dosage: A single oral suspension of 10 mg (100 μCi) of [14C]TPN171.[4]
- Sample Collection: Blood samples were collected at predefined time points post-dose to
  determine the plasma concentration of TPN171 and its metabolites. Urine and feces were
  collected for a specified period to assess the routes and extent of excretion.[3][4]
- Analysis: Plasma, urine, and fecal samples were analyzed using liquid chromatographytandem mass spectrometry (LC-MS/MS) and a radioactive detector to quantify TPN171 and identify its metabolites.[3][4]
- Pharmacokinetic Parameters: Standard pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC were calculated from the plasma concentration-time data.[9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. TPN171 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. vigonvita.cn [vigonvita.cn]
- 4. Pharmacokinetics, mass balance, and metabolism of [14C]TPN171, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics-Driven Optimization of 4(3 H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to TPN171, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 1 Study to Evaluate the Pharmacokinetics and Safety of TPN171 (a PDE5 Inhibitor) in Adults with Renal Impairment PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Safety of TPN171 (a PDE5 Inhibitor) in Patients With Mild or Moderate Hepatic Impairment Versus Participants With Normal Hepatic Function: A Phase 1 Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, mass balance, and metabolism of [14C]TPN171, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TPN171: A Technical Overview of a Novel PDE5 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430147#tpn171-discovery-and-development-history]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com